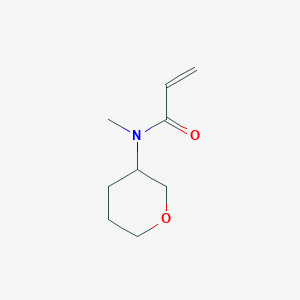
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds that have a 4H-chromen-4-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .
Molecular Structure Analysis
The molecular structure of this compound would likely include a chromone backbone with a bromophenoxy group at the 3-position and an acetate group at the 7-position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the bromine atom could be involved in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bromine atom and the acetate group could influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Environmental Pollution
Studies on related brominated compounds, like 2,4,6-Tribromophenol, have highlighted their presence as intermediates in the synthesis of flame retardants and their ubiquitous environmental distribution due to various sources. These studies emphasize the need for understanding the environmental concentrations, toxicokinetics, and toxicodynamics of such compounds, underlining a critical area of application for related chemical research (Koch & Sures, 2018).
Synthetic Protocols for Chromenones
The synthesis of 6H-benzo[c]chromen-6-ones, which are core structures of significant pharmacological importance, involves protocols that could potentially relate to the synthesis or modification of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate. These synthetic methods include Suzuki coupling reactions and reactions of 3-formylcoumarin with various reagents, offering pathways for creating biologically active compounds (Mazimba, 2016).
Phosphonic Acid Applications
Research on phosphonic acids, which share a phosphorus-carbon bond similar to the core structure of phosphonate analogs, suggests diverse applications in drug development, bone targeting, and the design of supramolecular materials. This research domain presents a potential application area for compounds structurally related to phosphonic acids, implicating the utility of this compound in developing new materials and pharmaceuticals (Sevrain et al., 2017).
Role of Polyphenolic Compounds
Polyphenolic compounds, such as Chlorogenic Acid, have been extensively studied for their antioxidant, anti-inflammatory, and antidiabetic activities. Given the structural similarity of chromen-7-yl derivatives to polyphenolic structures, research into these areas could be highly relevant. Such studies could pave the way for the application of this compound in addressing metabolic syndrome and related disorders, highlighting its potential as a nutraceutical or food additive (Naveed et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-bromophenoxy)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGGAFQZRGWLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

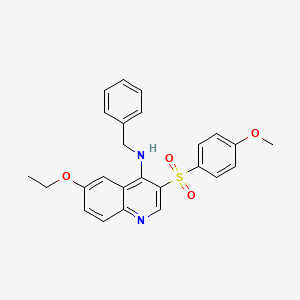
![2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2863582.png)
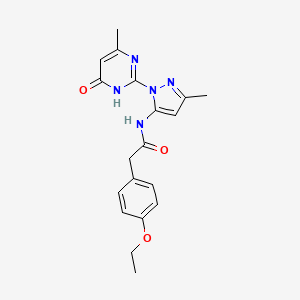
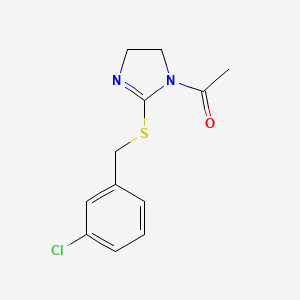
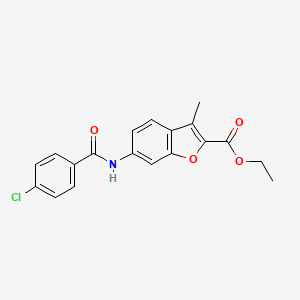
![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2863588.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)
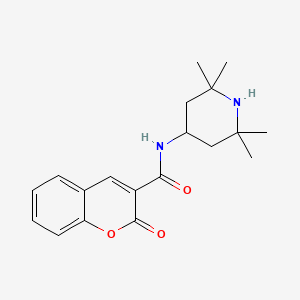
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2863598.png)
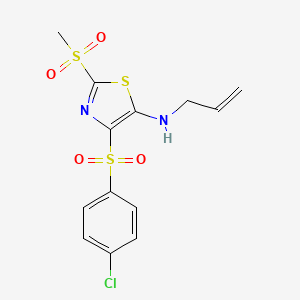
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)
